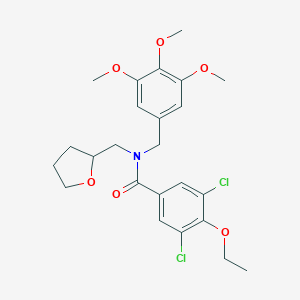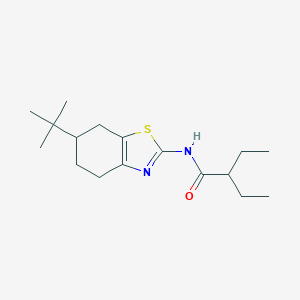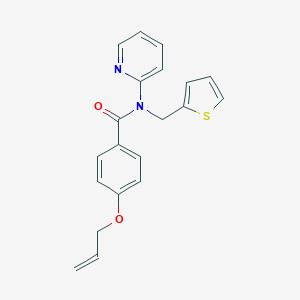![molecular formula C17H14BrN3O3 B257430 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)
2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological properties. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may modulate the activity of certain signaling pathways that are involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are molecules that are involved in the inflammatory response. In addition, the compound has been found to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide in lab experiments is its potency and selectivity. The compound has been found to exhibit potent anticancer and anti-inflammatory activity, making it a valuable tool for studying these processes. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to explore its potential applications in other areas of medical research, such as neurodegenerative diseases and autoimmune disorders. Additionally, there is a need to develop more potent and selective analogs of this compound that can be used in both in vitro and in vivo experiments.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves the reaction of 4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-amine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has been studied extensively for its potential applications in medical research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Nom du produit |
2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
|---|---|
Formule moléculaire |
C17H14BrN3O3 |
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14BrN3O3/c1-10-9-11(7-8-14(10)23-2)15-16(21-24-20-15)19-17(22)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,19,21,22) |
Clé InChI |
PBDOQVYXJZJLOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br)OC |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)



![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)


